molecular formula C11H14O3 B14655359 4-Butoxy-2-hydroxybenzaldehyde CAS No. 52085-13-9

4-Butoxy-2-hydroxybenzaldehyde

Cat. No.: B14655359
CAS No.: 52085-13-9
M. Wt: 194.23 g/mol
InChI Key: IIBJCLKHWASJIO-UHFFFAOYSA-N
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Description

4-Butoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, featuring a butoxy group at the 4-position and a hydroxyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-hydroxybenzaldehyde typically involves the reaction of 4-butoxyphenol with a formylating agent such as paraformaldehyde or chloral hydrate under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formyl group is introduced at the ortho position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 4-Butoxy-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Butoxy-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antifungal activity may involve the disruption of cellular redox homeostasis and antioxidation systems.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the butoxy group, making it less hydrophobic.

    4-Methoxy-2-hydroxybenzaldehyde: Features a methoxy group instead of a butoxy group, affecting its reactivity and solubility.

    4-Butoxybenzaldehyde: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness: 4-Butoxy-2-hydroxybenzaldehyde is unique due to the presence of both the butoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

52085-13-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-butoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3

InChI Key

IIBJCLKHWASJIO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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